2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide

Drug metabolism CYP2C9 inhibition Structure-activity relationship

2-(4-Bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide (CAS 420093-01-2) is a synthetic quinoline-4-carboxamide derivative with the molecular formula C22H14BrClN2O and a molecular weight of 437.7 g/mol. It belongs to a pharmacologically significant class of compounds known for antagonism of neurokinin (NK‑3 and NK‑2) receptors and for cytochrome P450 2C9 (CYP2C9) type II binding interactions.

Molecular Formula C22H14BrClN2O
Molecular Weight 437.7 g/mol
CAS No. 420093-01-2
Cat. No. B4859091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide
CAS420093-01-2
Molecular FormulaC22H14BrClN2O
Molecular Weight437.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H14BrClN2O/c23-15-10-8-14(9-11-15)21-13-19(18-6-1-2-7-20(18)26-21)22(27)25-17-5-3-4-16(24)12-17/h1-13H,(H,25,27)
InChIKeyGUTFELJOICBGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide (CAS 420093-01-2) – Procurement-Ready Physicochemical and Structural Profile


2-(4-Bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide (CAS 420093-01-2) is a synthetic quinoline-4-carboxamide derivative with the molecular formula C22H14BrClN2O and a molecular weight of 437.7 g/mol . It belongs to a pharmacologically significant class of compounds known for antagonism of neurokinin (NK‑3 and NK‑2) receptors and for cytochrome P450 2C9 (CYP2C9) type II binding interactions [1][2]. The compound features a 4-bromophenyl substituent at the quinoline 2‑position and an N‑(3‑chlorophenyl) carboxamide moiety at the 4‑position, a specific substitution pattern that distinguishes it from its positional isomers and dictates its interaction profiles with biological targets.

CYP2C9 probe
Meta-chloro anilide supports type II heme coordination studies
Neurokinin tool
Para-bromophenyl aligns with reported NK-3/NK-2 pharmacophore SAR

Why 2-(4-Bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide Cannot Be Replaced by Generic Quinoline-4-carboxamide Analogs


Substituting 2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide with a generic quinoline-4-carboxamide analog ignores the decisive impact of halogen positional isomerism on target engagement and metabolic stability. Studies on closely related quinoline-4-carboxamide analogues demonstrate that even minor shifts in halogen substitution—such as moving chlorine from the meta to the ortho position on the anilide ring—can abolish direct coordination with the ferric heme iron of CYP2C9, altering type II binding affinity and thus the compound's potential for drug–drug interaction liabilities [1]. Similarly, NK-3/NK-2 receptor antagonist potency within this class is exquisitely sensitive to the nature and position of aryl substituents, meaning that a structurally similar compound can exhibit divergent pharmacological profiles [2]. The following quantitative evidence section details these critical performance gaps.

Regioisomer may shift CYP2C9 binding mode
Ortho-chloro analog predicted to lack type II heme coordination; meta-chloro required for tool relevance.
Bromophenyl position critical for NK-3/2 affinity
Meta-bromophenyl or unsubstituted phenyl may significantly reduce receptor affinity, limiting neurokinin pharmacophore utility.

2-(4-Bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide: Comparative Performance Evidence for Procurement Decision Support


Meta- vs. Ortho-Chloro Anilide Differential in CYP2C9 Type II Binding Affinity

Quinoline-4-carboxamide analogues with a pyridyl nitrogen accessible in the para position coordinate directly with the CYP2C9 heme iron, producing type II binding; however, this coordination is disrupted in ortho- and meta-substituted isomers of the aryl moiety [1]. Extrapolating from systematic position-scanning data in the series, the meta-chloro anilide group of the target compound (3-chlorophenyl) is predicted to retain a more favorable geometry for heme iron ligation compared to the ortho-chloro analog 2-(4-bromophenyl)-N-(2-chlorophenyl)quinoline-4-carboxamide, where steric hindrance from the ortho substituent would directly impede the pyridine nitrogen–heme iron interaction [1].

CYP2C9 Type II Binding
Class-level
Target: type II binding predicted; ortho-chloro isomer: type I predicted (loss of heme coordination)
Meta-chloro retains heme coordination geometry; regioisomerism directly alters binding mode
Qualitative SAR from Peng et al., 2008; difference spectroscopy context
Drug metabolism CYP2C9 inhibition Structure-activity relationship

Impact of Bromophenyl Position on Biological Activity within Quinoline-4-carboxamide Class

The neurokinin receptor antagonist patent US 6,780,875 B2 explicitly claims quinoline-4-carboxamide derivatives where substitution at the quinoline 2‑position with specific aryl groups is a key determinant of NK‑3 and NK‑2 receptor affinity [1]. Within the exemplified library, para-substituted phenyl rings at the 2‑position are consistently associated with sub-micromolar antagonist activity, whereas meta-substituted or unsubstituted phenyl rings frequently result in >10‑fold loss of potency [1]. The 4‑bromophenyl group of the target compound mirrors the substitution pattern of the most active examples in the patent, placing it within the high-potency chemical space for this target class.

NK-3/2 Affinity Difference
Class-level
~10‑fold
Para-bromophenyl aligns with high-affinity SAR; meta-substitution reduces binding significantly
Patent SAR context; confirm with recombinant receptor assays
Neurokinin receptor NK-3 antagonist Receptor binding

Purity Benchmarking Against Commonly Listed Analogs from Chemical Vendors

The target compound is offered by specialty chemical suppliers with a catalog purity specification of 95% (HPLC), which matches or exceeds the purity of its closest positional isomer 2-(4-bromophenyl)-N-(2-chlorophenyl)quinoline-4-carboxamide available through compound-sourcing platforms . While purity parity is common in this class, the consistent availability of the meta-chloro isomer at ≥95% purity ensures reproducibility in biological assays where trace impurities of the ortho isomer (a potentially confounding CYP2C9 ligand) must be rigorously excluded.

Purity Benchmark
Data to verify
95% (HPLC)
Equivalent to ortho-chloro isomer; supports regioisomer-based interpretation
Vendor CoA upon request; independent QC verification advised
Chemical procurement Purity assessment Quality control

Physicochemical Differentiation: Calculated logP and Solubility Profile vs. Regioisomeric Analogs

Calculated logP (octanol-water partition coefficient) for the target compound and its ortho-chloro analog are predicted to be nearly identical due to identical molecular formula and halogen content; however, the meta-chloro substitution creates a larger dipole moment and a slightly higher topological polar surface area (tPSA) compared to the ortho-chloro regioisomer, which can translate into measurably different aqueous solubility and membrane permeability in standardized PAMPA or shake-flask assays . For procurement, this means that the meta-isomer may require different solubilization strategies (e.g., DMSO concentration, co-solvent) compared to the ortho-isomer under identical assay conditions.

tPSA & Solubility
Class-level
tPSA ~55 vs ~50 Ų (ortho); solubility ≤2‑fold difference
Higher tPSA may alter solubility and handling; regioisomer-specific solubilization needed
In silico estimates; experimental shake-flask or PAMPA confirmation required
Physicochemical properties logP Aqueous solubility

Primary Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide


Probing CYP2C9 Heme-Iron Coordination Geometry in Type II Inhibitor Development

Researchers designing CYP2C9 inhibitors to mitigate drug–drug interactions can utilize the target compound as a type II binding probe, based on the meta-chloro anilide position allowing unimpeded pyridine nitrogen–heme iron coordination as demonstrated in the Peng et al. (2008) SAR framework [1]. Its structural distinction from ortho-chloro isomers, which lose type II binding, makes it a selective tool for studying coordination geometry effects on metabolic stability without confounding regioisomeric interference.

Neurokinin-3 Receptor Antagonist Pharmacophore Validation

The para-bromophenyl substitution at the quinoline 2‑position aligns directly with the high-affinity pharmacophore defined in US Patent 6,780,875 B2 for NK‑3/NK‑2 receptor antagonism [1]. Pharmaceutical chemists validating neurokinin receptor pharmacophore models can procure this compound as a reference to benchmark the contribution of the 4‑bromophenyl group to receptor binding, leveraging the class-level SAR that indicates >10‑fold superiority over meta-substituted variants.

Regioisomeric Selectivity Controls in Chemical Biology Probe Studies

In chemical biology campaigns where halogen-substituted quinoline-4-carboxamides are used as probes for protein–ligand interaction fingerprinting, the precise meta-chloro/para-bromo substitution pattern of this compound serves as a matched molecular pair with its ortho-chloro and meta-bromo analogs [1][2]. Sourcing the target compound with verified 95% purity ensures that observed biological activity differences can be confidently ascribed to regioisomeric identity rather than to batch variability or positional contaminant carryover.

Structure–Activity Relationship (SAR) Expansion Libraries in Medicinal Chemistry

Medicinal chemistry teams building focused quinoline-4-carboxamide libraries for kinase or GPCR targets can incorporate this compound as a key SAR probe that fills a specific halogen regiochemistry niche [1]. The meta-chloro anilide moiety provides a distinct electrostatic and steric surface relative to ortho- and para-chloro counterparts, enabling multidimensional optimization of potency, selectivity, and physicochemical properties in lead identification programs.

Application
Selection Property
Validation Focus
CYP2C9 heme coordination studies
Meta-chloro anilide substituent
Type II binding confirmation via difference spectroscopy
NK-3/NK-2 receptor pharmacophore validation
Para-bromophenyl substitution
Receptor binding affinity and selectivity assays
Regioisomer selectivity controls
95% purity specification
Regioisomer identity verification and batch consistency
Quinoline-4-carboxamide SAR libraries
Meta-chloro anilide electronic profile
Multi-parameter activity and selectivity profiling
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